[2-(3-methoxyphenyl)ethyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Alkylation: The pyrazole ring can be alkylated using an alkyl halide under basic conditions.
Coupling with the aromatic component: The final step involves coupling the pyrazole derivative with the 3-methoxyphenyl ethylamine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions may target the aromatic ring or the pyrazole ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated ring system.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological assays: The compound could be used in various biological assays to study enzyme interactions or receptor binding.
Medicine
Drug development:
Industry
Materials science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
[2-(3-methoxyphenyl)ethyl]amine: Lacks the pyrazole ring, making it less complex.
[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amine: Lacks the aromatic component, potentially altering its reactivity and applications.
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C17H25N3O/c1-13(2)20-14(3)16(12-19-20)11-18-9-8-15-6-5-7-17(10-15)21-4/h5-7,10,12-13,18H,8-9,11H2,1-4H3 |
InChI Key |
XTYVHXZLBZCBND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.